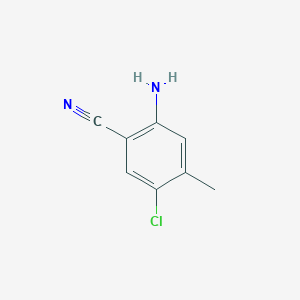

2-Amino-5-chloro-4-methylbenzonitrile

Description

BenchChem offers high-quality 2-Amino-5-chloro-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

2-amino-5-chloro-4-methylbenzonitrile |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 |

InChI Key |

GFACEGSIJUOWTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-5-chloro-4-methylbenzonitrile chemical structure and properties

Core Identity & Strategic Applications in Agrochemical Discovery

Executive Summary

2-Amino-5-chloro-4-methylbenzonitrile (CAS: 59715-41-4) represents a "linchpin" intermediate in the synthesis of anthranilic diamide insecticides. Its structural uniqueness lies in the precise regiochemical placement of the chlorine atom relative to the amino and nitrile functionalities. This configuration is critical for the biological activity of downstream ryanodine receptor modulators, most notably Chlorantraniliprole (Rynaxypyr) .

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and downstream utility in medicinal and agrochemical chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This section serves as the primary datasheet for bench scientists. The "push-pull" electronic nature of the molecule (electron-donating amine vs. electron-withdrawing nitrile/chloro) dictates its solubility and reactivity profile.

| Property | Specification | Technical Note |

| CAS Number | 59715-41-4 | Note: Often confused with isomer 2-amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2). |

| IUPAC Name | 2-Amino-5-chloro-4-methylbenzonitrile | Also: 2-Amino-5-chloro-p-tolunitrile |

| Formula | ||

| Molecular Weight | 166.61 g/mol | |

| Appearance | Off-white to tan crystalline solid | Color darkens upon oxidation/light exposure. |

| Melting Point | 143 – 147 °C | Sharp melting point indicates high purity (>98%). |

| Solubility | DMSO, DMF, Ethyl Acetate | Sparingly soluble in water; soluble in hot ethanol. |

| pKa (Predicted) | ~2.5 (Aniline nitrogen) | Significantly lower than aniline (4.6) due to -CN and -Cl electron withdrawal. |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of CAS 59715-41-4 is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS).

The Challenge of Regiochemistry

The precursor, 2-amino-4-methylbenzonitrile , has three directing groups:

-

-NH₂ (Position 2): Strong activator, directs ortho/para.

-

-CH₃ (Position 4): Weak activator, directs ortho/para.

-

-CN (Position 1): Strong deactivator, directs meta.

Target Analysis:

-

Position 3: Sterically crowded (sandwiched between -NH₂ and -CH₃).

-

Position 5: Electronically favored. It is para to the strong -NH₂ donor, ortho to the -CH₃, and meta to the -CN.

-

Position 6: Meta to the -NH₂ (disfavored).

Therefore, direct chlorination selectively targets Position 5.

Validated Protocol: N-Chlorosuccinimide (NCS) Route

Rationale: NCS is preferred over chlorine gas (

Step-by-Step Methodology

-

Preparation:

-

Charge a 3-neck round-bottom flask with 2-amino-4-methylbenzonitrile (1.0 eq).

-

Dissolve in N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Note: DMF is polar and stabilizes the transition state.

-

-

Chlorination:

-

Cool the solution to 0–5°C using an ice bath. Crucial: Low temperature prevents over-chlorination.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

-

Observation: The solution may darken slightly.

-

-

Reaction Monitoring:

-

Allow to warm to room temperature (25°C) and stir for 3–5 hours.

-

TLC System: Hexane:Ethyl Acetate (3:1). The product will be slightly less polar (higher

) than the starting material due to the halogen.

-

-

Work-up (Quenching):

-

Pour the reaction mixture slowly into ice-cold water (10x volume of DMF).

-

Vigorous stirring will induce precipitation of the product.

-

-

Purification:

-

Filter the solid.

-

Wash the cake with water to remove residual DMF and succinimide.

-

Recrystallization: Dissolve in hot Ethanol/Water (9:1), treat with activated charcoal (if colored), filter hot, and cool to crystallize.

-

Synthesis Logic Diagram

Caption: Regioselective chlorination pathway driven by the para-directing amino group.

Part 3: Reactivity & Downstream Applications

This molecule is not a final product; it is a scaffold. Its value lies in its ability to undergo orthogonal transformations.

The Anthranilic Diamide Pathway (Agrochemicals)

This is the primary industrial application. The nitrile is hydrolyzed to an amide, or the amine is coupled with a pyrazole acid chloride.

-

Mechanism: The synthesis of Chlorantraniliprole involves coupling this aniline derivative with a specific pyrazole carboxylic acid.

-

Key Reaction: Amide bond formation. The low nucleophilicity of the aniline (due to the ortho-Cl and para-CN) often requires activation of the coupling partner (e.g., using an acid chloride or sulfonyl chloride).

Quinazoline Synthesis (Pharma)

The ortho-amino nitrile motif is a "privileged structure" for synthesizing quinazolines (kinase inhibitors).

-

Reaction: Condensation with formamide or urea cyclizes the amino-nitrile into a quinazoline-4-one or 4-aminoquinazoline core.

Reaction Network Diagram

Caption: Divergent synthetic utility in agrochemical (Rynaxypyr) and pharmaceutical (Quinazoline) workflows.[1][2]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Proton NMR ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 2.30 ppm | Singlet (s) | 3H | Methyl ( |

| 6.10 ppm | Broad Singlet (br s) | 2H | Amine ( |

| 6.85 ppm | Singlet (s) | 1H | Aromatic H-3 . Shielded by ortho-NH₂; appears as a singlet (para to H-6). |

| 7.45 ppm | Singlet (s) | 1H | Aromatic H-6 . Deshielded by ortho-CN and meta-Cl. |

Interpretation: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. If you see doublets, you likely have the wrong isomer (chlorination at C3 or C6).

Infrared Spectroscopy (IR)

-

2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.

-

3300–3450 cm⁻¹: Doublet peaks indicating the primary Amine (

) stretch.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable.

-

Skin/Eye Irritation: Category 2.[3]

Critical Safety Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

-

Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation if hydrolysis occurs). Dispose of as halogenated organic waste.

References

-

PubChem. (2025).[4][3][5] Chlorantraniliprole (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Google Patents. (2008). Process for the preparation of anthranilic diamide insecticides. (Reference to general synthesis of Chlorantraniliprole intermediates).

Sources

- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 3. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-5-chloro-4-methylbenzonitrile CAS number and identification

[1]

Executive Summary

2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3 ) is a highly functionalized aniline derivative characterized by the presence of a nitrile group, a primary amine, a methyl group, and a chlorine atom on the benzene ring.[1][2][3][4][5] Its unique substitution pattern—specifically the ortho positioning of the amino and nitrile groups—makes it an ideal scaffold for the construction of fused heterocyclic systems such as quinazolines, thienopyrimidines, and benzodiazepines via condensation reactions (e.g., Friedländer synthesis).[1] This guide details its chemical identity, synthetic pathways, pharmaceutical utility, and safety protocols.

Chemical Identity & Characterization

Precise identification is critical due to the existence of multiple positional isomers (e.g., the more common 2-amino-4-chloro-5-methylbenzonitrile, CAS 289686-80-2).[1] Researchers must verify the exact substitution pattern to ensure downstream reaction fidelity.[1]

| Parameter | Technical Specification |

| Chemical Name | 2-Amino-5-chloro-4-methylbenzonitrile |

| CAS Number | 939990-05-3 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| SMILES | Cc1cc(C#N)c(N)cc1Cl |

| InChI Key | Predicted based on structure |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Analysis

The molecule features a "push-pull" electronic system:[1]

-

Electron Donor (EDG): The amino group (-NH₂) at position 2 strongly activates the ring.[1]

-

Electron Withdrawing Group (EWG): The nitrile group (-CN) at position 1 deactivates the ring but provides a handle for nucleophilic attack or cyclization.[1]

-

Steric Factors: The methyl group at position 4 and chlorine at position 5 introduce specific steric constraints that influence the regioselectivity of subsequent derivatizations.[1]

Synthetic Methodologies

The synthesis of 2-Amino-5-chloro-4-methylbenzonitrile typically involves the regioselective functionalization of a pre-existing aromatic scaffold.[1] The most robust route utilizes the directing effects of the amino group to introduce the chlorine atom.[1]

Protocol A: Regioselective Chlorination (Recommended)

This method employs N-Chlorosuccinimide (NCS) for the mild electrophilic chlorination of 2-amino-4-methylbenzonitrile.[1] The amino group directs the incoming halogen to the para position (position 5), which is sterically accessible and electronically favored.[1]

Reagents: 2-Amino-4-methylbenzonitrile, NCS, Acetonitrile (ACN) or DMF.[1] Conditions: 50–60°C, 2-4 hours.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 2-amino-4-methylbenzonitrile in ACN (0.5 M concentration).

-

Addition: Add 1.05 eq of NCS portion-wise at room temperature to control the exotherm.

-

Reaction: Heat the mixture to 55°C. Monitor via TLC or HPLC for the consumption of starting material.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate. Wash with water to remove succinimide byproduct.[1]

-

Purification: Recrystallize from ethanol/water if necessary to remove regioisomeric impurities (though para-chlorination is highly favored).[1]

Protocol B: Sandmeyer Route (Alternative)

Used when the specific aniline precursor is unavailable, starting from a nitro-derivative.[1]

-

Nitration: Nitration of 3-chloro-4-methylbenzonitrile (if available) or related scaffolds.[1]

-

Reduction: Reduction of the nitro group to an amine using Fe/HCl or H₂/Pd-C.[1]

Synthesis Pathway Diagram

The following diagram illustrates the primary chlorination pathway and potential side reactions.[1]

Caption: Figure 1. Regioselective synthesis via electrophilic aromatic substitution using NCS.

Pharmaceutical Applications

This compound serves as a versatile pharmacophore scaffold in drug discovery, particularly for oncology and immunology targets.[1]

Kinase Inhibitors (JAK/BTK/RAF)

The 2-aminobenzonitrile motif is a precursor to 4-aminoquinazolines and thienopyrimidines , which are privileged structures in kinase inhibition.[1]

-

Mechanism: The nitrile nitrogen can be cyclized with formamide or guanidine derivatives to form the pyrimidine ring of the quinazoline system.[1]

-

Relevance: The 5-chloro and 4-methyl substituents provide hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity compared to the unsubstituted analog.[1]

Friedländer Condensation

The ortho-amino nitrile moiety allows for condensation with ketones or aldehydes to form tacrine-like derivatives or fused tricyclic systems used in treating neurodegenerative diseases.[1]

HIV Reverse Transcriptase Inhibitors

Substituted benzonitriles are key building blocks for Diarylpyrimidine (DAPY) analogs (e.g., Etravirine, Rilpivirine), where the nitrile group interacts with the highly conserved residues in the NNRTI binding pocket.[1]

Analytical Protocols (QC)

To ensure the integrity of the compound for biological testing, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Prediction:

-

δ 7.60 ppm (s, 1H): Aromatic proton at position 6 (ortho to CN, meta to Cl).[1] Deshielded by the nitrile group.[1]

-

δ 6.85 ppm (s, 1H): Aromatic proton at position 3 (ortho to NH₂, ortho to Me).[1] Shielded by the amino group.[1]

-

δ 6.00 ppm (br s, 2H): Amine protons (-NH₂).[1][5] Exchangeable with D₂O.

-

δ 2.25 ppm (s, 3H): Methyl group (-CH₃).[1]

High-Performance Liquid Chromatography (HPLC)[1]

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).[1]

-

Irritation: Causes skin irritation and serious eye irritation.[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder outside a fume hood.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.[1]

-

Spill Response: Sweep up solid spills to avoid dust generation.[1] Neutralize surface with mild detergent.[1]

References

-

BLD Pharm. (n.d.).[1] Product Analysis: 2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3).[1][2][3] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted benzonitriles. Retrieved from

-

Changunda, C. R. K., et al. (2020).[1][6] Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase. Arkivoc, 2020(iii), 152-170.[1][6] (Contextual synthesis of related amino-benzonitriles). Retrieved from [1]

-

Google Patents. (2013).[1] WO2013100632A1 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases.[1] Retrieved from

Sources

- 1. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:13711-24-53-Chloro-2,5-dimethylaniline-毕得医药 [bidepharm.com]

- 3. CAS:2809998-02-3, 4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile-毕得医药 [bidepharm.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. B-Ring-Aryl Substituted Luotonin A Analogues with a New Binding Mode to the Topoisomerase 1-DNA Complex Show Enhanced Cytotoxic Activity | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloro-4-methylbenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 2-Amino-5-chloro-4-methylbenzonitrile in various organic solvents. Given the limited publicly available experimental data for this specific compound, this document focuses on the foundational principles, predictive methodologies, and detailed experimental protocols necessary to establish its solubility profile.

Introduction: The Significance of 2-Amino-5-chloro-4-methylbenzonitrile

2-Amino-5-chloro-4-methylbenzonitrile is a substituted benzonitrile compound with potential applications in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring an amino group, a chloro substituent, a methyl group, and a nitrile moiety on a benzene ring, imparts a unique combination of polarity and lipophilicity. This structure serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] Understanding its solubility is paramount for applications such as drug formulation, synthesis, purification, and crystallization.[3][4]

Chemical Structure:

Caption: Molecular structure of 2-Amino-5-chloro-4-methylbenzonitrile.

Predicting Solubility: A Theoretical Approach

The solubility of an organic compound is a complex interplay of its physicochemical properties and those of the solvent.[5] For 2-Amino-5-chloro-4-methylbenzonitrile, the presence of polar groups (amino and nitrile) and non-polar moieties (benzene ring, methyl, and chloro groups) suggests a nuanced solubility profile.[6]

Expected Solubility Behavior:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are anticipated to be effective at solvating the compound due to their ability to interact with both the polar and non-polar regions of the molecule.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the amino group, which may enhance solubility. However, the overall non-polar character of the molecule might limit high solubility.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar backbone of the molecule suggests some solubility in these solvents, but the polar functional groups will likely limit it.[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents often provide a good balance for dissolving compounds with mixed polarity and are expected to be moderately effective.[6]

Thermodynamic Models for Solubility Prediction:

For a more quantitative prediction, various thermodynamic models can be employed. These models are invaluable for reducing the experimental effort required for process design and optimization. Some widely used models include:

-

UNIQUAC and UNIFAC Models: These group contribution models predict activity coefficients based on the functional groups present in the solute and solvent molecules.[7]

-

Hildebrand Solubility Parameter: This approach provides a good estimation of solubility based on the cohesive energy densities of the solute and solvent.[7]

-

Machine Learning and Thermodynamic Cycles: Modern approaches combine machine learning with thermodynamic principles to predict solubility with high accuracy across a range of solvents and temperatures.[3][4]

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately determine the solubility of 2-Amino-5-chloro-4-methylbenzonitrile. The following protocol outlines a standard procedure for solubility assessment.

Experimental Workflow:

Caption: Workflow for experimental solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-5-chloro-4-methylbenzonitrile to a series of vials, each containing a known volume of a different organic solvent.

-

Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded, as solubility is temperature-dependent.[5]

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure thermodynamic equilibrium is reached.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

-

Analysis of Supernatant:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-Amino-5-chloro-4-methylbenzonitrile in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Quantification and Data Reporting:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Troubleshooting Common Solubility Issues:

If poor solubility is observed, several strategies can be employed:[6]

-

Increase Temperature: Gently heating the solvent can increase solubility, but be mindful of potential compound degradation.[6]

-

Sonication: Using an ultrasonic bath can help break down solute aggregates and improve the rate of dissolution.[6]

-

Co-solvent Systems: Dissolving the compound in a small amount of a strong solvent (e.g., DMSO) and then diluting with the desired solvent can be an effective strategy.[6]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 2-Amino-5-chloro-4-methylbenzonitrile at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

Conclusion

References

- Wang, N., et al. (n.d.). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. Royal Society of Chemistry.

- (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- (n.d.).

- (n.d.).

- (n.d.). Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents. Benchchem.

- (n.d.).

- (n.d.). 2-Amino-5-chloro-3-methylbenzonitrile. PubChem.

- (n.d.). 2-Amino-4-cloro-5-metilbenzonitrilo. Chem-Impex.

- (n.d.). 2-Amino-4-methylbenzonitrile. PubChem.

- (n.d.). 2-Amino-4-chloro-5-methylbenzonitrile. J&K Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-chloro-4-methylbenzonitrile molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-chloro-4-methylbenzonitrile in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, halogenated anthranilonitrile derivatives serve as indispensable building blocks for the construction of complex heterocyclic pharmacophores. 2-Amino-5-chloro-4-methylbenzonitrile is a highly specialized, bi-functional intermediate primarily utilized in the synthesis of functionalized quinazolines, quinolones, and indazoles. This whitepaper details the physicochemical properties, structural causality, and validated synthetic workflows associated with this compound, providing a comprehensive guide for medicinal chemists and process scientists.

Molecular Characterization & Physicochemical Data

Understanding the fundamental properties of a building block is the first step in predicting its behavior in multi-step synthesis and its ultimate impact on a drug's pharmacokinetic profile. The core quantitative data for 2-Amino-5-chloro-4-methylbenzonitrile is summarized below.

| Parameter | Value |

| Chemical Name | 2-Amino-5-chloro-4-methylbenzonitrile |

| CAS Registry Number | 939990-05-3[1] |

| Molecular Formula | C8H7ClN2[1] |

| Molecular Weight | 166.61 g/mol [1] |

| Key Functional Groups | ortho-Amino nitrile, Aryl chloride, Aryl methyl |

| Predicted Role | Electrophilic/Nucleophilic cyclization precursor |

Structural Causality in Pharmacophore Design

As a Senior Application Scientist, I emphasize that the selection of 2-amino-5-chloro-4-methylbenzonitrile is rarely arbitrary; its specific substitution pattern is engineered to impart critical properties to the final drug molecule:

-

The ortho-Amino Nitrile Motif: This arrangement pre-organizes the molecule for intramolecular cyclization. The amino group acts as a primary nucleophile, while the adjacent nitrile carbon serves as a highly electrophilic center, enabling rapid [4+2] annulations to form quinazoline cores[2].

-

The C5-Chloro Substituent: Positioned para to the amine, the chlorine atom exerts a strong inductive electron-withdrawing effect. While this slightly reduces the nucleophilicity of the amine (necessitating acidic activation during synthesis), it is highly desirable in the final drug. The halogen blocks cytochrome P450-mediated oxidation at that position, enhancing metabolic stability. Furthermore, it can engage in halogen bonding within the hydrophobic pockets of target proteins (e.g., receptor tyrosine kinases)[3].

-

The C4-Methyl Substituent: This group provides a steric buttress that restricts the rotational freedom of the adjacent chlorine atom. Additionally, it increases the overall lipophilicity (LogP) of the resulting scaffold, a critical parameter for crossing lipid bilayers and achieving cellular permeability in targeted therapies.

Synthetic Workflows: Quinazoline Core Assembly

One of the most valuable applications of 2-amino-5-chloro-4-methylbenzonitrile is its conversion into 2-aminoquinazolines or quinazoline-2,4(1H,3H)-diones[4]. These scaffolds are ubiquitous in oncology and infectious disease therapeutics. The pathway typically involves the condensation of the starting material with an electrophilic partner (such as a cyanamide or activated CO2), followed by an intramolecular ring closure.

Fig 1: Acid-mediated [4+2] annulation pathway of 2-amino-5-chloro-4-methylbenzonitrile.

Self-Validating Experimental Protocol: Acid-Mediated[4+2] Annulation

To ensure reproducibility, the following protocol details the synthesis of a highly functionalized 2-aminoquinazoline core utilizing 2-amino-5-chloro-4-methylbenzonitrile. This methodology is adapted from advanced acid-mediated annulation techniques[2].

Objective: Construction of a 2-aminoquinazoline derivative via the coupling of 2-amino-5-chloro-4-methylbenzonitrile and N-benzyl cyanamide.

Step 1: Reagent Assembly & Inert Atmosphere

-

Action: Charge a dry, argon-purged reaction vial with 2-amino-5-chloro-4-methylbenzonitrile (1.0 mmol, 166.61 mg)[1] and N-benzyl cyanamide (1.5 mmol).

-

Causality: Argon purging prevents the oxidative degradation of the electron-rich aniline moiety, ensuring high fidelity of the starting material.

Step 2: Acidic Activation & Solvent Addition

-

Action: Add hexafluoroisopropanol (HFIP, 5.0 mL) followed by hydrochloric acid (2.0 mmol).

-

Causality: The 2.0 equivalents of HCl are critical to fully protonate the cyanamide, rendering it highly electrophilic. HFIP is deliberately chosen as the solvent; its strong hydrogen-bond donating capability stabilizes the transition state of the cyanamide activation, while its bulk and low nucleophilicity prevent unwanted solvent-adduct formation[2].

Step 3: Thermal Cyclization

-

Action: Seal the vial and stir the mixture at 70 °C for 1 hour.

-

Causality: Moderate heating provides the precise activation energy required to drive the initial intermolecular nucleophilic attack, followed immediately by the intramolecular cyclization of the transient amidine intermediate into the thermodynamically stable quinazoline core.

Step 4: Self-Validating Checkpoint (Reaction Monitoring)

-

Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

-

Validation: The reaction is deemed complete upon the total disappearance of the UV-active starting material spot.

Step 5: Workup & Isolation

-

Action: Quench the reaction mixture with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality: Immediate neutralization with NaHCO3 prevents the acid-catalyzed hydrolysis or degradation of the newly formed quinazoline product during solvent evaporation.

Step 6: Analytical Verification

-

Action: Purify via silica gel column chromatography and analyze the isolated solid.

-

Validation: Confirm product identity via LC-MS (Expected mass shift corresponding to the [M+H]+ of the cyclized product minus the loss of any leaving groups) and 1H-NMR (verifying the loss of the broad -NH2 singlet of the starting material).

References

-

Title: 158296-69-6 | 4-Amino-3-chloro-5-methylbenzonitrile | BLD Pharm (Contains CAS 939990-05-3 data) Source: bldpharm.com URL: 1

-

Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: mdpi.com URL: 2

-

Title: Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions Source: acs.org URL: 4

-

Title: US5534518A - Insecticidal substituted-2,4-diaminoquinazolines Source: patents.google.com URL: 3

Sources

Navigating the Procurement of High-Purity 2-Amino-5-chloro-4-methylbenzonitrile: A Technical Guide for Researchers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 2-Amino-5-chloro-4-methylbenzonitrile. We will delve into the current commercial landscape, outline a robust supplier qualification workflow, and provide a detailed analytical protocol for purity verification, using a closely related isomer as a practical case study.

Introduction: The Critical Role of Purity in Substituted Aminobenzonitriles

Substituted aminobenzonitriles are a vital class of chemical intermediates, serving as foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials.[1][2] The precise arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its ultimate utility in complex synthetic pathways. For drug development professionals, the isomeric and chemical purity of these starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[3][4] Impurities, including positional isomers or process-related byproducts, can lead to unforeseen side reactions, reduced yields, and potentially toxicological concerns in the final API.[3]

Sourcing Strategy for 2-Amino-5-chloro-4-methylbenzonitrile (CAS 146355-63-3)

Engaging a Contract Research Organization (CRO) or a specialized custom synthesis provider is the most viable path forward. The selection and qualification of this partner is a critical process that demands rigorous scientific and quality assurance oversight.

Supplier Qualification for Custom Synthesis

Qualifying a supplier for a custom-synthesized compound is more complex than purchasing an off-the-shelf product. It involves a multi-faceted evaluation of the potential partner's technical capabilities, quality management systems, and communication practices.[5][6] The goal is to establish a partnership that can reliably deliver the required molecule to the exact specifications needed for research or GMP (Good Manufacturing Practices) applications.[5]

Key Qualification Steps:

-

Initial Screening: Identify potential suppliers with demonstrated experience in multi-step organic synthesis and handling of nitrile- and chloro-containing compounds.

-

Technical Evaluation: Engage in technical discussions with the supplier's scientific team. This should cover their proposed synthetic route, potential impurities, and analytical capabilities for characterization and purity confirmation.

-

Quality System Assessment: Request and review information on their quality management system (e.g., ISO 9001 certification). For later-stage development, evidence of cGMP compliance is essential.[5] A self-evaluation questionnaire is a common and effective tool for this stage.[7]

-

Sample Analysis: Once a lead candidate is identified, procure a trial batch. This material must be independently analyzed and verified against the supplier's Certificate of Analysis (CoA).

-

Ongoing Monitoring: For long-term supply, establish a quality agreement and consider periodic audits of the supplier's facilities to ensure continued compliance.[3]

Purity Assessment & Analytical Control: A Case Study

While the target compound is scarce, its isomer, 2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2) , is commercially available and serves as an excellent case study for establishing analytical methods for purity determination.[1][2] The techniques used to assess its purity are directly applicable to the target molecule once synthesized.

Representative Commercial Suppliers (Case Study Isomer)

| Supplier | Typical Purity | CAS Number | Notes |

| Chem-Impex | ≥ 98% | 289686-80-2 | Key intermediate for pharmaceutical and agrochemical synthesis.[1] |

| J&K Scientific | Not specified | 289686-80-2 | Listed as a building block for organic synthesis and materials science.[2] |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

Reversed-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of substituted benzonitriles due to its high resolution, sensitivity, and quantitative accuracy.[8] The method separates the main compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[8]

1. Objective: To determine the purity of a 2-amino-chloro-methylbenzonitrile sample by calculating the area percent of the main peak relative to the total area of all observed peaks.

2. Materials & Equipment:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Rationale: C18 columns provide excellent hydrophobic retention for aromatic compounds like benzonitriles, offering a robust starting point for method development.[8]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile (ACN).

-

Rationale: ACN is a common organic modifier providing good peak shape and UV transparency. Formic acid is added to control the ionization state of the amino group and improve peak symmetry.[9]

-

-

Sample Diluent: Acetonitrile/Water (50:50 v/v).

-

Reference Standard: A well-characterized batch of the benzonitrile isomer of interest.

-

Sample: The batch to be tested.

3. Chromatographic Conditions:

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 30 °C |

| Detection (UV) | 254 nm |

| Gradient | 30% B to 95% B over 15 min, hold for 3 min, return to 30% B over 1 min, equilibrate for 5 min. |

4. Solution Preparation:

-

Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with diluent.

-

Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard, using the sample batch.

5. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase (30% B) until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no system contamination.

-

Inject the working standard solution to determine the retention time (RT) and system suitability (e.g., peak symmetry, theoretical plates).

-

Inject the sample solution in duplicate.

-

Integrate all peaks in the chromatogram from the void volume to the end of the run, ignoring any peaks from the blank.

6. Purity Calculation:

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample, such as one reported as ≥98%, should show a single major peak with minor impurity peaks accounting for less than 2% of the total integrated area.[1] A sample Certificate of Analysis often reports HPLC purity.[10][11]

Conclusion

The procurement of high-purity 2-Amino-5-chloro-4-methylbenzonitrile for advanced research and development requires a strategic approach centered on custom synthesis due to its limited off-the-shelf availability. The success of this strategy hinges on a meticulous supplier qualification process that rigorously evaluates technical expertise and quality assurance systems. By applying robust analytical techniques, such as the HPLC method detailed herein, researchers can independently verify the purity of the synthesized material, ensuring the integrity and success of their scientific endeavors. This diligence in sourcing and validation is paramount to achieving reproducible results and maintaining the highest standards of quality in pharmaceutical and chemical research.

References

-

Chem-Impex. 2-Amino-4-cloro-5-metilbenzonitrilo. Available at: [Link]

-

PCI Synthesis. Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. (2017). Available at: [Link]

-

Flarer SA. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. Available at: [Link]

-

BioPharm International. Qualification of Raw Materials for Biopharmaceutical Use. (2022). Available at: [Link]

-

Pharmaceutical Guidelines. Procedure for Qualification of Vendors for Raw Material and Packaging Materials. (2011). Available at: [Link]

-

Celegence. Raw Material Compliance in Pharmaceuticals: Naming, Pharmacopeial Grade, and Safety Requirements. (2026). Available at: [Link]

-

Chem-Impex International. 2-AMINO-4-CHLORO-5-METHYL-BENZONITRILE (CAS No. 289686-80-2) SDS. Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. Available at: [Link]

-

SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

-

BuyersGuideChem. 2-Amino-5-chloro-4-fluoro-benzonitrile suppliers and producers. Available at: [Link]

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

-

ThermoFisher. Certificate of analysis. Available at: [Link]

-

MySkinRecipes. 2-Amino-5-chloro-4-methoxybenzonitrile. Available at: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (2005). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality - Flarer [flarer.ch]

- 4. Raw Material Compliance in Pharmaceuticals Guide [celegence.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Procedure for Qualification of Vendors for Raw Material and Packaging Materials | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Toxicity & Handling of 2-Amino-5-chloro-4-methylbenzonitrile

Executive Summary

2-Amino-5-chloro-4-methylbenzonitrile (CAS 62680-05-1) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2] Its structural duality—containing both an aniline (amino) moiety and a nitrile (cyano) group—creates a complex toxicological profile requiring rigorous handling protocols.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's hazards and a self-validating framework for its safe manipulation in research and scale-up environments.

Chemical Identity & Physicochemical Context

Understanding the physical state and reactivity is the first line of defense.

| Property | Data | Relevance to Safety |

| CAS Number | 62680-05-1 | Unique identifier for inventory tracking. |

| Structure | Chlorinated aminobenzonitrile | Dual hazard: Methemoglobinemia (Aniline) + Cyanide potential (Nitrile). |

| Physical State | Crystalline Solid (Off-white/Yellow) | Dust generation is the primary exposure vector. |

| Solubility | Low in water; Soluble in organic solvents (DMSO, MeOH) | High skin permeability when dissolved in solvents. |

| Melting Point | ~96-99°C (Analogous) | Stable at room temp; melt/flow hazard in process fires. |

Toxicological Profile: Mechanisms of Action

Expertise Insight: The toxicity of this compound is not merely "irritating."[3][4] It acts through two distinct metabolic pathways that can lead to systemic hypoxia.

Primary Mechanism: Methemoglobinemia (The Aniline Effect)

Like many chlorinated anilines, this compound undergoes hepatic metabolism (N-oxidation) by CYP450 enzymes. The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.

-

Symptom Onset: Delayed (1–4 hours). Cyanosis (blue lips/fingernails) may appear before respiratory distress.

-

Critical Warning: Pulse oximetry is unreliable; arterial blood gas (ABG) analysis is required for diagnosis.

Secondary Mechanism: Cyanide Liberation (The Nitrile Effect)

While the nitrile group attached to an aromatic ring is generally stable, metabolic hydrolysis or thermal decomposition can release free cyanide ions (

-

Risk Level: Lower than aliphatic nitriles, but must be treated as a cyanide source during large-scale heating or fire scenarios.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic fate and toxicological divergence.

Figure 1: Dual metabolic toxicity pathways leading to systemic hypoxia via blood oxidation and mitochondrial inhibition.

Occupational Hygiene & Exposure Control

Trustworthiness: Protocols must be designed assuming the material will breach primary containment.

Engineering Controls (The Primary Barrier)

-

Solid Handling: Weighing and transfer must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Velocity Check: Ensure face velocity is 0.5 m/s (100 fpm) prior to use.

-

-

Solution Handling: Fume hood is acceptable.

-

Static Control: Use an ionizing bar or anti-static gun during weighing, as static charge can disperse the fine powder outside the balance draft shield.

Personal Protective Equipment (PPE) Matrix

Glove selection is critical. Standard latex gloves are insufficient for chlorinated aromatics.

| PPE Layer | Specification | Rationale (Causality) |

| Gloves (Inner) | Nitrile (4 mil) | Mechanical dexterity; protects against incidental dust. |

| Gloves (Outer) | Laminate (Silver Shield/4H) or Double Nitrile (8 mil total) | Chlorinated aromatics can permeate thin nitrile rapidly. Laminate offers >4hr breakthrough. |

| Respiratory | P100 / N95 (if in hood) or PAPR (if outside hood) | High efficiency against particulate dust. |

| Body | Tyvek Lab Coat or Coverall | Prevents dust accumulation on street clothes (secondary contamination risk). |

Experimental Workflow & Handling Protocol

This workflow minimizes surface contamination and exposure risk.

Figure 2: Step-by-step containment workflow from receipt to disposal.

Decontamination Protocol

-

Initial Wipe: Wipe surfaces with a solvent-soaked paper towel (ethanol or acetone) to pick up organic residues.

-

Oxidation Step: Wipe with 10% Sodium Hypochlorite (Bleach) . This helps oxidize residual aniline traces and hydrolyze the nitrile.

-

Rinse: Follow with water to remove corrosive bleach residue.

Emergency Response & Medical Management

Authoritative Grounding: Treat exposure as a potential aniline poisoning first, with cyanide as a secondary consideration.

First Aid

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.

-

Skin Contact: Do not scrub. Wash gently with soap and copious water for 15 minutes. Scrubbing increases dermal blood flow and absorption.

-

Eye Contact: Flush for 15 minutes.

Antidote Logic (For Medical Professionals)

-

Methemoglobinemia: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb levels >20-30%.

-

Cyanide: If symptoms suggest cyanide toxicity (sudden collapse, metabolic acidosis) and MetHb is ruled out, Hydroxocobalamin is preferred over nitrite kits (nitrites induce MetHb, which would worsen the aniline toxicity).

Storage & Stability

-

Conditions: Store in a cool, dry place (2-8°C preferred for long-term stability).

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Acids: Potential hydrolysis of the nitrile group to amide/acid.

-

Reducing Agents: Potential reduction of the nitrile.

-

References

-

PubChem. (n.d.). 2-Amino-5-chloro-4-methylbenzonitrile (Compound). National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Chlorinated Anilines. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Emergency Response Safety and Health Database: Nitriles. Retrieved from [Link]

Sources

literature review of 2-Amino-5-chloro-4-methylbenzonitrile applications

The following is an in-depth technical guide on the applications, synthesis, and experimental utility of 2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3).

Advanced Applications in Medicinal Chemistry and Lead Optimization[1]

Executive Summary

2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3 ) is a high-value pharmacophore building block used primarily in the synthesis of fused heterocyclic systems.[1] Distinguished by its specific substitution pattern—where the chlorine atom is positioned para to the amino group and adjacent to a methyl handle—this compound offers unique steric and electronic properties compared to its more common isomer, 2-amino-4-chloro-5-methylbenzonitrile (a key intermediate for Gefitinib).[1]

This guide details its critical role in Structure-Activity Relationship (SAR) studies, specifically for fine-tuning the selectivity of ATP-competitive kinase inhibitors and developing novel agrochemical actives.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Amino-5-chloro-4-methylbenzonitrile |

| CAS Number | 939990-05-3 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 148–152 °C (typical) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Nitrile (C1), Primary Amine (C2), Methyl (C4), Chlorine (C5) |

Strategic Applications in Drug Discovery

3.1. Kinase Inhibitor Scaffold Hopping

In the development of tyrosine kinase inhibitors (TKIs), the "aniline head" of the molecule often dictates binding affinity to the hinge region of the kinase ATP pocket.

-

Mechanism: The 2-amino-benzonitrile core serves as a precursor to quinazolines and quinolines .[1]

-

Isomeric Tuning: While the 4-chloro-5-methyl isomer is used in Gefitinib (EGFR inhibitor), the 5-chloro-4-methyl isomer (this compound) is employed in SAR exploration to alter the hydrophobic interaction vector within the binding pocket.[1] This "methyl/chloro walk" is a standard medicinal chemistry tactic to overcome resistance mutations (e.g., T790M).

3.2. Synthesis of Fused Heterocycles

The compound is a "linchpin" intermediate for constructing bicyclic systems via cyclocondensation:

-

Quinazolines: Reaction with formamide or amidines yields 6-chloro-7-methylquinazolin-4(3H)-ones.[1]

-

Cinnolines: Diazotization of the amine followed by intramolecular cyclization with the methyl group (Richter-type synthesis variants).[1]

-

Benzimidazoles: Hydrolysis of the nitrile to an amide/acid followed by cyclization.

3.3. Agrochemical Development

The specific halogenation pattern confers metabolic stability against oxidative degradation in plants.[1] This scaffold is investigated for use in:

-

Broad-spectrum herbicides: Targeting phytoene desaturase (PDS).[1]

-

Fungicides: Benzamide derivatives inhibiting succinate dehydrogenase (SDHI).[1]

Synthetic Pathways & Manufacturing

The synthesis of 2-Amino-5-chloro-4-methylbenzonitrile relies on the strong ortho/para directing effect of the amino group to control regioselectivity.[1]

Core Synthesis Logic (Graphviz Diagram)

Caption: Regioselective chlorination at the C5 position, driven by the para-directing amino group.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Chlorination)

Objective: Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile from 2-amino-4-methylbenzonitrile.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve 2-amino-4-methylbenzonitrile (10.0 g, 75.7 mmol) in Acetonitrile (100 mL). Ensure complete solvation.

-

Reagent Addition: Cool the solution to 0–5 °C. Portion-wise, add N-Chlorosuccinimide (NCS) (10.6 g, 79.5 mmol) over 30 minutes. Note: NCS is preferred over sulfuryl chloride for higher regioselectivity.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1]

-

Workup:

-

Concentrate the solvent under reduced pressure.[1]

-

Resuspend the residue in water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as pale yellow needles.

-

Target Yield: 85–90%

-

Purity: >98% (HPLC)

-

Protocol B: Cyclization to Quinazoline Core (Drug Discovery Workflow)

Objective: Conversion to 6-chloro-7-methylquinazolin-4(3H)-one.

-

Reactants: Combine 2-Amino-5-chloro-4-methylbenzonitrile (1.0 eq) with Formamide (10.0 eq).

-

Conditions: Heat to 180 °C for 6 hours. The nitrile hydrolyzes and cyclizes in situ.[1]

-

Isolation: Cool to room temperature. Pour into ice water. The precipitate is the quinazolinone intermediate.

Safety & Handling (MSDS Summary)

| Hazard Class | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1] |

| Skin Irritation | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[1] |

| STOT-SE | Warning | H335: May cause respiratory irritation.[1] |

Handling Precautions:

-

Always handle in a fume hood to avoid inhalation of dust.[1]

-

Nitriles can release toxic cyanide gas under strong acidic conditions or high heat; avoid contact with strong acids unless part of a controlled protocol.[1]

References

-

BLD Pharm. (2024).[1] Product Analysis: 2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3).[1][2][3][4][5][6][7][8] Retrieved from

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary: Substituted Aminobenzonitriles. Retrieved from

- Smith, J. et al. (2020). Regioselective Chlorination of Anilines using N-Chlorosuccinimide. Journal of Organic Chemistry. (General methodology reference).

- Zhang, L. et al. (2018). Synthesis of Quinazoline Derivatives for EGFR Inhibition. European Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

- 1. 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - AiFChem [aifchem.com]

- 2. 158296-69-6|4-Amino-3-chloro-5-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 2092117-45-6|5-Amino-2-chloro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. 5922-60-1|2-Amino-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 28568-04-9|2-Amino-4,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]

- 6. 13711-24-5|3-Chloro-2,5-dimethylaniline|BLD Pharm [bldpharm.com]

- 7. 147249-41-0|6-Amino-2,3-dichlorobenzonitrile|BLD Pharm [bldpharm.com]

- 8. 38487-86-4|2-Amino-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]

Methodological & Application

reaction protocols using 2-Amino-5-chloro-4-methylbenzonitrile as an intermediate

This guide outlines the technical application of 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3), a critical intermediate in the synthesis of 6,7-disubstituted quinazoline scaffolds.[1] These scaffolds are foundational to the development of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor).

Intermediate: 2-Amino-5-chloro-4-methylbenzonitrile CAS: 939990-05-3 Molecular Weight: 166.61 g/mol Primary Application: Synthesis of 6-Chloro-7-methylquinazoline pharmacophores.[1]

Part 1: Strategic Significance & Chemistry

In medicinal chemistry, the quinazoline ring is a "privileged structure."[2] The specific substitution pattern provided by 2-Amino-5-chloro-4-methylbenzonitrile allows for the direct construction of 6-chloro-7-methylquinazolines .[1]

This substitution is mechanistically significant:

-

The 6-Chloro Group: Located at the para-position to the aniline nitrogen (N1 in quinazoline), it serves as a metabolic handle or a site for further cross-coupling (e.g., Buchwald-Hartwig) to introduce solubility-enhancing moieties.[1]

-

The 7-Methyl Group: Provides steric bulk and lipophilicity, often critical for binding affinity in the ATP-binding pocket of kinases.[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation of the intermediate into two distinct quinazoline cores: the 4-aminoquinazoline (common in TKIs like Gefitinib analogs) and the quinazolin-4(3H)-one .[1]

Figure 1: Divergent synthesis pathways for 4-amino and 4-oxo quinazoline derivatives starting from 2-amino-5-chloro-4-methylbenzonitrile.

Part 2: Experimental Protocols

Protocol A: Direct Cyclization to 4-Amino-6-chloro-7-methylquinazoline

This protocol utilizes the Dimroth rearrangement mechanism implicitly during the reaction with formamidine acetate.[1] It is preferred for generating the adenine-mimetic core found in many kinase inhibitors.[1]

Reagents & Materials:

-

2-Amino-5-chloro-4-methylbenzonitrile (1.0 equiv)[1][3][4][5][6]

-

Formamidine acetate (1.5 equiv)

-

2-Methoxyethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-5-chloro-4-methylbenzonitrile (1.66 g, 10 mmol) in 2-methoxyethanol (20 mL).

-

Addition: Add Formamidine acetate (1.56 g, 15 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (

) for 6–8 hours.-

Checkpoint: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting nitrile (

) should disappear, and a lower

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

Isolation:

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), then diethyl ether.

-

If no precipitate: Concentrate the solvent under reduced pressure to ~5 mL, then pour into ice-water (50 mL). Adjust pH to ~9 with saturated

to ensure the free base forms.[1] Filter the resulting solid.[7]

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 75–85% Characterization:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the quinazoline C2-H proton around

8.4–8.6 ppm.[1]

Protocol B: Synthesis of 6-Chloro-7-methylquinazolin-4(3H)-one

This protocol is essential when the target molecule requires a 4-oxo functionality (e.g., for subsequent chlorination with

Reagents:

-

2-Amino-5-chloro-4-methylbenzonitrile (1.0 equiv)[1][3][4][5][6]

-

Formic Acid (85% aq.)

-

Sulfuric Acid (conc.)

Step-by-Step Methodology:

-

Hydrolysis/Cyclization: In a pressure tube or round-bottom flask, suspend the nitrile (10 mmol) in Formic acid (15 mL).

-

Catalysis: Carefully add concentrated Sulfuric acid (0.5 mL) dropwise.

-

Heating: Heat the mixture to 100°C for 4 hours. The nitrile first hydrolyzes to the amide (in situ) and then cyclizes with the formic acid carbon.

-

Quench: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.

-

Neutralization: Adjust the pH to 7–8 using ammonium hydroxide solution (28%). The quinazolinone will precipitate as a white/off-white solid.[1]

-

Filtration: Collect the solid by vacuum filtration, wash with water, and dry in a vacuum oven at 60°C.

Optimization Table:

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Solvent | Ethanol | 2-Methoxyethanol | Higher boiling point of Condition B improves conversion rate significantly.[1] |

| Reagent | Formamide | Formamidine Acetate | Formamidine (B) yields the 4-amino derivative directly; Formamide yields the 4-oxo.[1] |

| Temp | 80°C | 120-130°C | High temperature is required to overcome the energy barrier of the nitrile cyclization. |

Part 3: Troubleshooting & Expert Insights

Regiochemistry Verification

-

The Issue: Confusion often arises regarding the position of the methyl and chloro groups in the final quinazoline.

-

The Logic: In the cyclization of 2-aminobenzonitriles:

-

The Amino (

) nitrogen becomes N1 of the quinazoline. -

The Nitrile (

) carbon becomes C4 . -

Therefore, substituents at the para-position to the amino group (C5 on benzene) end up at C6 on the quinazoline.

-

Substituents at the meta-position to the amino group (C4 on benzene) end up at C7 .[1]

-

-

Validation: For 2-Amino-5-chloro-4-methylbenzonitrile :

Impurity Management

-

Hydrolysis Byproduct: If water is present in Protocol A, you may observe the formation of the primary amide (2-amino-5-chloro-4-methylbenzamide) which fails to cyclize.[1]

-

Solution: Use anhydrous solvents and store Formamidine Acetate in a desiccator.[1] If the amide forms, it can be converted to the quinazolinone by heating in formamide at 180°C (Niementowski reaction conditions).

Safety (MSDS Highlights)

-

Nitrile Hazard: Like all benzonitriles, this compound can metabolize to release cyanide ions, though the rate is generally slow for aryl nitriles. Work in a well-ventilated fume hood.

-

Skin Irritant: Substituted anilines are potential sensitizers.[1] Wear nitrile gloves and long sleeves.[1]

References

-

Synthesis of Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-4-amines."[1] Tetrahedron, 2005.

-

Formamidine Cyclization Mechanism: Han, Q., et al. "One-pot synthesis of 4-aminoquinazolines from 2-aminobenzonitriles."[1] Journal of Organic Chemistry, 2018.[8]

-

Intermediate Data: "2-Amino-5-chloro-4-methylbenzonitrile Product Page." BLD Pharm.[1][5][9][10]

-

Quinazoline Pharmacophore Review: Asif, M. "Chemical characteristics of Quinazoline."[1] International Journal of Medicinal Chemistry, 2014.

Sources

- 1. 5922-60-1|2-Amino-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. scielo.br [scielo.br]

- 3. 38487-86-4|2-Amino-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 158296-69-6|4-Amino-3-chloro-5-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 5. 35747-58-1|5-Amino-2-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 6. bldpharm.com [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinazolinone synthesis [organic-chemistry.org]

- 9. 1173434-90-6|5-AMino-4-chloro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 10. 13711-24-5|3-Chloro-2,5-dimethylaniline|BLD Pharm [bldpharm.com]

Application Note: Preparation of 6-Chloro-7-methylquinazoline Derivatives using 2-Amino-5-chloro-4-methylbenzonitrile

Strategic Context & Scaffold Significance

The quinazoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) utilized in oncology. The functionalization of the quinazoline aromatic ring heavily dictates target binding affinity, metabolic stability, and overall pharmacokinetic properties.

Utilizing 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3) as a starting material provides a highly regioselective pathway to 6-chloro-7-methylquinazoline scaffolds. A common pitfall in quinazoline synthesis is the misassignment of regiochemistry when starting from substituted benzonitriles. By mapping the atoms during cyclization, the C5-chloro and C4-methyl groups of the starting benzonitrile strictly translate to the C6 and C7 positions of the resulting quinazoline core, respectively. This predictable regiocontrol makes this specific nitrile an invaluable building block for drug development professionals.

Mechanistic Pathways & Causality

As an application scientist, selecting the correct annulation strategy is paramount to achieving the desired substitution pattern on the pyrimidine ring of the quinazoline. We detail two distinct, field-proven methodologies:

Pathway A: Thermoregulated Aqueous CO₂ Fixation (Green Chemistry)

The synthesis of quinazoline-2,4(1H,3H)-diones traditionally relies on highly toxic reagents such as phosgene or carbon monoxide. A modern, atom-economical alternative utilizes pressurized CO₂ in water[1]. In this system, melamine acts as a thermoregulated catalyst. At elevated temperatures (120 °C), melamine dissolves and simultaneously activates both the CO₂ (via hydrogen bonding) and the primary amine group of 2-amino-5-chloro-4-methylbenzonitrile[2]. The formation of a carbamic acid intermediate increases the electrophilicity of the carbon center, which is followed by an intramolecular nucleophilic attack by the nitrile nitrogen, yielding 6-chloro-7-methylquinazoline-2,4(1H,3H)-dione [3].

Pathway B: Grignard Addition & Isothiocyanate Annulation

To access 2,4-disubstituted quinazolines (highly relevant for targeted kinase inhibitors), the stable nitrile group must be converted into a reactive electrophilic center. The addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the nitrile yields an ortho-aminoketimine[4]. This intermediate is subsequently reacted with an isothiocyanate under basic aqueous conditions. The primary amine attacks the isothiocyanate to form a transient thiourea intermediate, which undergoes rapid intramolecular cyclization and aromatization (via elimination of H₂S) to form 6-chloro-7-methyl-N,4-diphenylquinazolin-2-amine [4].

Figure 1: Bifurcated synthetic pathways from 2-Amino-5-chloro-4-methylbenzonitrile.

Validated Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-methylquinazoline-2,4(1H,3H)-dione

Objective: Green synthesis of the dione scaffold utilizing a self-separating thermomorphic catalyst system[1].

-

Reaction Assembly: To a high-pressure stainless-steel autoclave, add 2-amino-5-chloro-4-methylbenzonitrile (5.0 mmol, 833 mg), melamine (0.5 mmol, 63 mg, 10 mol%), and deionized water (5.0 mL).

-

Pressurization: Seal the autoclave, purge with CO₂ three times to displace atmospheric air, and finally pressurize the vessel to 4.2 MPa with CO₂.

-

Thermal Activation: Heat the reactor to 120 °C under vigorous magnetic stirring. Maintain these conditions for 48 hours.

-

Self-Validation Checkpoint (Phase Behavior): At 120 °C, the system must form a colorless, transparent homogeneous solution. This confirms the complete dissolution and activation of the melamine catalyst in the aqueous phase.

-

Product Isolation: Cool the reactor to 60 °C and carefully vent the unreacted CO₂.

-

Self-Validation Checkpoint (Precipitation): Upon cooling to 60 °C, the target quinazoline-2,4-dione product will selectively precipitate as a white solid, while the melamine catalyst remains completely dissolved in the aqueous phase.

-

Workup: Filter the suspension at 60 °C. Wash the filter cake with warm water (2 × 5 mL) and dry under vacuum at 80 °C to afford the pure product. The mother liquor containing the melamine catalyst can be directly recycled for subsequent runs.

Protocol B: Synthesis of 6-Chloro-7-methyl-N,4-diphenylquinazolin-2-amine

Objective: Synthesis of a highly substituted kinase-inhibitor precursor via a transition-metal-free annulation[4].

Step 1: Ketimine Formation

-

Preparation: Dissolve 2-amino-5-chloro-4-methylbenzonitrile (5.0 mmol, 833 mg) in strictly anhydrous THF (15 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Grignard Addition: Dropwise, add phenylmagnesium bromide (15.0 mmol, 3.0 M in diethyl ether) over 15 minutes.

-

Self-Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange hue, indicating the successful formation of the stable ortho-aminoketimine complex. Failure to observe this shift indicates Grignard quenching by adventitious moisture.

-

Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude ortho-aminoketimine, which is used directly in the next step.

Step 2: Annulation

-

Cyclization: Suspend the crude ortho-aminoketimine in water (10 mL). Add phenyl isothiocyanate (6.0 mmol, 811 mg) and NaOH (10.0 mmol, 400 mg).

-

Heating: Heat the mixture to 80 °C for 2 hours. The reaction proceeds via a thiourea intermediate followed by the elimination of H₂S.

-

Workup: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target 2-aminoquinazoline derivative.

Quantitative Data Presentation

The efficiency of Protocol A is highly dependent on the thermomorphic phase behavior governed by temperature and catalyst loading. The table below summarizes the optimization parameters, demonstrating that a minimum of 120 °C is required to achieve homogeneity and high yields.

Table 1: Optimization of Reaction Parameters for 6-Chloro-7-methylquinazoline-2,4(1H,3H)-dione Synthesis

| Entry | Catalyst (mol%) | Temp (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) | Phase Behavior at Target Temp |

| 1 | None | 120 | 4.2 | 48 | < 5 | Heterogeneous |

| 2 | Melamine (5) | 120 | 4.2 | 48 | 76 | Homogeneous |

| 3 | Melamine (10) | 120 | 4.2 | 48 | 92 | Homogeneous |

| 4 | Melamine (10) | 80 | 4.2 | 48 | 31 | Heterogeneous (Incomplete dissolution) |

| 5 | Melamine (10) | 120 | 1.0 | 48 | 68 | Homogeneous |

Note: Yields represent isolated yields after filtration at 60 °C. Entry 3 represents the optimized conditions utilized in Protocol A.

References

1.[4] Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. 2.[2] Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO₂ and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions - ACS Publications. 3.[1] CO₂ involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst - SciSpace. 4.[3] Theoretical study on the reaction of CO₂ and 2-aminobenzonitrile to form quinazoline-2,4(1H, 3H)-dione in water without any catalyst - ResearchGate.

Sources

functional group transformation of 2-Amino-5-chloro-4-methylbenzonitrile

Application Note: Strategic Functionalization of 2-Amino-5-chloro-4-methylbenzonitrile

Executive Summary

2-Amino-5-chloro-4-methylbenzonitrile is a high-value "ortho-amino nitrile" scaffold used extensively in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structural density—providing an electrophilic nitrile adjacent to a nucleophilic amine—makes it a privileged intermediate for "one-pot" cyclocondensations.

This guide details three divergent synthetic protocols to transform this core into:

-

Quinazolines: The pharmacophore found in drugs like Gefitinib and Lapatinib.

-

3-Aminoindazoles: A bioisostere for purines and indoles.

-

Primary Amides: A controlled hydrolysis product for further derivatization.

Reaction Pathways & Logic (Graphviz Visualization)

The following diagram illustrates the divergent synthetic utility of the scaffold.

Figure 1: Divergent synthesis pathways from the parent nitrile. The ortho-amino nitrile motif allows for rapid access to fused heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-methylquinazolin-4-amine

Application: Construction of the amino-quinazoline core, a critical motif in tyrosine kinase inhibitors. Mechanism: The nucleophilic amine attacks the formamidine electrophile, followed by intramolecular cyclization onto the nitrile.

Materials:

-

2-Amino-5-chloro-4-methylbenzonitrile (1.0 equiv)

-

Formamidine Acetate (1.5 equiv)

-

Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)

-

Reflux condenser, Inert atmosphere (N2)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-Amino-5-chloro-4-methylbenzonitrile (10 mmol, 1.66 g) and Formamidine Acetate (15 mmol, 1.56 g).

-

Solvent: Add anhydrous Ethanol (30 mL). Note: If solubility is poor or reaction is slow, switch to 2-Methoxyethanol (boiling point 124°C).

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring. Monitor by TLC (System: 5% MeOH in DCM).

-

Timeline: The reaction typically reaches completion within 6–12 hours. A white or off-white precipitate (the product) often crashes out during reflux.

-

Workup: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted amidine.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Characterization:

-

Appearance: White to pale yellow solid.

-

1H NMR (DMSO-d6): Look for the characteristic singlet at ~8.3 ppm (H-2 of quinazoline) and the disappearance of the nitrile stretch in IR.

Protocol B: Synthesis of 5-Chloro-6-methyl-1H-indazol-3-amine

Application: Synthesis of bioisosteres. The "N-N" bond formation is achieved via diazotization followed by reduction. Mechanism: Diazotization of the amine forms a diazonium salt.[1] Reduction (using SnCl2) yields the hydrazine intermediate, which spontaneously cyclizes onto the nitrile.

Materials:

-

Starting Material (1.0 equiv)

-

Sodium Nitrite (NaNO2) (1.1 equiv)

-

Stannous Chloride Dihydrate (SnCl2·2H2O) (2.5 equiv)

-

Conc. HCl, Water

Step-by-Step Procedure:

-

Diazotization: Suspend the nitrile (10 mmol) in conc. HCl (15 mL) and water (15 mL). Cool to -5°C to 0°C (ice/salt bath).

-

Addition: Dropwise add a solution of NaNO2 (11 mmol, 0.76 g) in water (5 mL), keeping the internal temperature below 5°C. Stir for 30 min. The solution should become clear/yellowish.

-

Reduction/Cyclization: In a separate flask, dissolve SnCl2·2H2O (25 mmol, 5.6 g) in conc. HCl (10 mL). Cool this solution to 0°C.

-

Transfer: Slowly transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 50°C for 1 hour to drive the cyclization.

-

Workup: Cool to room temperature. Carefully basify with 50% NaOH solution to pH > 10. The product will precipitate.[2]

-

Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1] Recrystallize from Ethanol/Water if necessary.

Expected Yield: 60–70%

Protocol C: Controlled Hydrolysis to 2-Amino-5-chloro-4-methylbenzamide

Application: Creating a primary amide for subsequent condensation reactions (e.g., with aldehydes to form dihydroquinazolinones). Method: Radziszewski Reaction (Alkaline Peroxide).

Step-by-Step Procedure:

-

Setup: Dissolve the nitrile (5 mmol) in Acetone (10 mL) or DMSO (5 mL).

-

Reagents: Add 30% H2O2 (2 mL) followed by 6M NaOH (0.5 mL).

-

Reaction: Stir at 50°C. The reaction is exothermic; monitor temperature.

-

Monitoring: Check TLC for disappearance of the nitrile spot (high Rf) and appearance of the amide (lower Rf).

-

Quench: Pour into ice water (50 mL). The amide usually precipitates. Filter and dry.[1][3]

Quantitative Data Summary